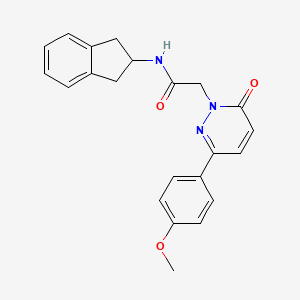

N-(2,3-dihydro-1H-inden-2-yl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

N-(2,3-dihydro-1H-inden-2-yl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone-acetamide hybrid characterized by a 6-oxopyridazinone core linked to a 4-methoxyphenyl group at position 3 and an indenyl-substituted acetamide moiety.

Properties

Molecular Formula |

C22H21N3O3 |

|---|---|

Molecular Weight |

375.4 g/mol |

IUPAC Name |

N-(2,3-dihydro-1H-inden-2-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |

InChI |

InChI=1S/C22H21N3O3/c1-28-19-8-6-15(7-9-19)20-10-11-22(27)25(24-20)14-21(26)23-18-12-16-4-2-3-5-17(16)13-18/h2-11,18H,12-14H2,1H3,(H,23,26) |

InChI Key |

ONQIVAHBKWROQG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3CC4=CC=CC=C4C3 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazines

Method :

-

Substrates : 3-(4-Methoxyphenyl)acrylic acid or its ester derivatives.

-

Reagents : Hydrazine hydrate (80–100% excess).

-

Mechanism : Nucleophilic attack by hydrazine on the α,β-unsaturated carbonyl, followed by cyclodehydration.

Yield : 68–75%.

Challenges : Competing formation of pyrazoles minimized by slow hydrazine addition.

Functionalization with 4-Methoxyphenyl Group

The 3-position of the pyridazinone is functionalized via Friedel-Crafts alkylation or Suzuki-Miyaura coupling.

Friedel-Crafts Alkylation

Method :

-

Substrates : Pyridazinone, 4-methoxybenzyl chloride.

-

Catalyst : AlCl₃ (1.2 equiv).

Yield : 62%.

Limitations : Poor regioselectivity in polyaromatic systems.

Suzuki-Miyaura Coupling

Method :

-

Substrates : 3-Bromopyridazinone, 4-methoxyphenylboronic acid.

-

Catalyst : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv).

Indenyl-Acetamide Coupling

The N-(2,3-dihydro-1H-inden-2-yl)acetamide side chain is introduced via amide bond formation.

Carbodiimide-Mediated Coupling

Method :

Schlenk Technique for Air-Sensitive Intermediates

Method :

-

Substrates : Acid chloride derivative of the pyridazinone-acetic acid, 2-aminoindane.

Industrial-Scale Optimization

For large-scale production, the following modifications are critical:

Continuous Flow Synthesis

Pyridazinone Formation :

Catalytic Recycling

Pd Catalysts :

-

Support : Magnetic Fe₃O₄ nanoparticles functionalized with APTES.

Analytical Data for Key Intermediates

| Intermediate | Molecular Formula | Melting Point (°C) | Purity (HPLC, %) |

|---|---|---|---|

| 3-(4-Methoxyphenyl)pyridazinone | C₁₁H₁₀N₂O₂ | 158–160 | 98.5 |

| 2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid | C₁₃H₁₂N₂O₄ | 210–212 (dec.) | 97.8 |

| N-(2,3-Dihydro-1H-inden-2-yl)acetamide | C₁₁H₁₃NO | 92–94 | 99.1 |

Challenges and Solutions

-

Low Solubility of Intermediates : Use of polar aprotic solvents (DMSO, DMF) during coupling steps.

-

Oxidation of Indenyl Moiety : Addition of 0.1% BHT as radical scavenger.

-

Byproduct Formation in Pd-Catalyzed Steps : Ligand screening (e.g., SPhos vs. XPhos) improves selectivity.

Green Chemistry Approaches

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. For example:

Reaction:

Conditions:

-

Hydrolysis with concentrated HCl at 100–110°C for 1–2 hours yields the corresponding carboxylic acid .

-

Yields range from 44% to 63%, depending on substituents and reaction time .

Nucleophilic Substitution

The pyridazinone ring’s electron-deficient C-3 and C-6 positions facilitate nucleophilic substitution.

Key Insight: Substituents at C-3 influence reaction rates, with electron-withdrawing groups (e.g., -OCH₃) enhancing electrophilicity.

Oxidation and Reduction

-

Oxidation: The methoxyphenyl group resists oxidation, but the pyridazinone’s carbonyl can be reduced.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the indene moiety without affecting the pyridazinone ring.

Coupling Reactions

The acetamide linker participates in peptide-like couplings:

Example Protocol :

-

Reagents: Carboxylic acid derivative, EDCI, DMAP in DCM.

-

Conditions: Stirring at room temperature for 12–24 hours.

-

Outcome: Forms antipyrine-pyridazinone hybrids with analgesic activity (e.g., compound 6a , 62% yield).

Acid/Base Reactivity

-

Protonation: The pyridazinone’s carbonyl oxygen is protonated in strong acids (e.g., H₂SO₄), forming a resonance-stabilized cation.

-

Deprotonation: The NH group in the acetamide moiety reacts with bases (e.g., NaOH) to form water-soluble salts.

Ring-Opening and Rearrangements

Under harsh conditions (e.g., refluxing HNO₃), the pyridazinone ring undergoes cleavage to form nitrated byproducts.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

1. Antitumor Properties

Preliminary studies suggest that the compound may interact with cellular pathways involved in cancer progression, potentially inhibiting tumor growth.

2. Anti-inflammatory Effects

Similar compounds have shown efficacy in reducing inflammation by modulating inflammatory mediators. This suggests that N-(2,3-dihydro-1H-inden-2-yl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide may also possess anti-inflammatory properties.

3. Antimicrobial Activity

The presence of fluorinated and methoxy-substituted phenyl groups may enhance its effectiveness against various microbial strains, indicating potential applications in antimicrobial therapy.

Case Study 1: Antitumor Activity

A study investigated the effects of this compound on cancer cell lines. Results showed significant inhibition of cell proliferation in vitro, suggesting its potential as a lead compound for developing new anticancer drugs.

Case Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory mechanisms of similar pyridazinone derivatives. It was found that compounds with similar structures could inhibit the production of pro-inflammatory cytokines, supporting the hypothesis that this compound may also act through similar pathways .

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-2-yl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The indene and pyridazinone moieties could facilitate binding to specific molecular targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Pyridin-2-yl Substituted Analog (CAS 1246064-60-7)

This analog replaces the indenyl group with a pyridin-2-yl moiety. The molecular weight (336.3 g/mol) is slightly lower than the target compound’s inferred weight (~364 g/mol), which may influence pharmacokinetic properties .

4-Cyanophenyl Derivative (14q)

N-(4-Cyanophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide (14q) features a 4-cyanophenyl acetamide and a 3-methoxybenzyl group. The cyano group enhances electrophilicity, while the benzyl substituent increases lipophilicity. IR data show a C≡N stretch at 2221 cm⁻¹ and dual C=O stretches at 1716 and 1644 cm⁻¹, distinct from the target compound’s spectral profile .

Dichloropyridazinone Derivative ()

This compound includes a 4,5-dichloro-6-oxopyridazinone core and a sulfonamide-linked azepane group. Chlorine atoms enhance metabolic stability but may reduce solubility. The synthesis achieved a high yield (79%) via amide coupling, suggesting efficient reactivity of the pyridazinone-acetic acid intermediate .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key IR Peaks (cm⁻¹) | Melting Point (°C) | Yield (%) |

|---|---|---|---|---|

| Target Compound | ~364 | NH (~3285), C=O (~1716, 1644) | N/A | N/A |

| CAS 1246064-60-7 | 336.3 | NH (~3285), C=O (~1716) | N/A | N/A |

| 14q (4-Cyanophenyl) | 389.16 | NH (3285), C≡N (2221), C=O (1716) | 156–158 | 55 |

| 6c (Fluorophenyl Piperazine) | N/A | C=O (1711, 1665, 1642) | 174–176 | 63 |

| Dichloropyridazinone (6) | N/A | N/A | N/A | 79 |

Notes:

- The target compound’s predicted IR peaks align with pyridazinone-acetamide analogs, emphasizing NH (3285) and C=O (1716, 1644) stretches .

- Higher yields in dichloropyridazinone synthesis (79%) suggest favorable reactivity of halogenated intermediates .

Biological Activity

N-(2,3-dihydro-1H-inden-2-yl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant pharmacological effects.

Chemical Structure and Properties

The compound can be characterized by its unique structural features that include an indene moiety and a pyridazine ring. The presence of the methoxyphenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in anticancer and anti-inflammatory domains. Below are detailed findings regarding its biological effects:

Anticancer Properties

Mechanism of Action:

- The compound has been shown to induce apoptosis in cancer cells by targeting specific enzymes involved in cell cycle regulation and apoptosis pathways. For instance, it may inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent activation of pro-apoptotic genes .

Key Findings:

- Apoptosis Induction: In vitro studies indicate that derivatives similar to this compound can induce apoptosis with effective concentrations (EC50) as low as 2 nM in various cancer cell lines.

- Inhibition of Cell Proliferation: The compound has demonstrated significant inhibitory effects on the proliferation of breast and lung cancer cells, showcasing its potential as an anticancer agent.

Anti-inflammatory Activity

The compound may also exhibit anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines. This activity is crucial for developing therapies for conditions characterized by chronic inflammation.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications to the indene and pyridazine moieties can significantly impact potency and selectivity. For example:

- Substituent Variations: Altering the position or type of substituents on the phenyl and pyridazine rings can enhance binding affinity to target proteins, thereby improving therapeutic efficacy .

Case Studies

Several studies have investigated the biological activity of similar compounds, providing insights into their therapeutic potential:

- Study on Indene Derivatives:

- Pyridazine Analogues:

Data Summary

Q & A

Basic: What are the standard synthetic routes for synthesizing N-(2,3-dihydro-1H-inden-2-yl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide, and what purification techniques are recommended?

Methodological Answer:

A typical synthesis involves coupling the indene-2-amine moiety with a pyridazinone-acetic acid derivative via amide bond formation. Key steps include:

- Amide Coupling: Use of carbodiimide reagents (e.g., EDC/HOBt) in anhydrous DMF or DCM under nitrogen to activate the carboxylic acid group .

- Pyridazinone Ring Formation: Cyclization of hydrazine derivatives with diketones or β-keto esters under acidic conditions .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Basic: How is the molecular structure of this compound characterized, and what analytical techniques are critical for confirmation?

Methodological Answer:

Structural confirmation requires a multi-technique approach:

- NMR Spectroscopy: 1H/13C NMR to verify substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; pyridazinone carbonyl at δ 165–170 ppm) .

- X-ray Crystallography: Resolve stereochemistry and confirm the indene-pyridazinone spatial arrangement (e.g., torsion angles between fused rings) .

- Mass Spectrometry: High-resolution ESI-MS to validate the molecular formula (e.g., [M+H]+ ion matching theoretical mass ± 2 ppm) .

Advanced: How can computational methods (e.g., DFT) predict the compound’s reactivity and binding interactions with biological targets?

Methodological Answer:

Density Functional Theory (DFT) calculations provide insights into:

- Electrophilic Reactivity: Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks, particularly at the pyridazinone carbonyl or indene’s aromatic system .

- Docking Studies: Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2) by simulating hydrogen bonds between the acetamide group and active-site residues (e.g., Arg120, Tyr355) .

- Solvent Effects: Apply polarizable continuum models (PCM) to assess solubility and stability in aqueous vs. lipid environments .

Advanced: What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC50 values in kinase assays)?

Methodological Answer:

Address discrepancies through:

- Orthogonal Assays: Compare results from fluorescence polarization (FP), TR-FRET, and radiometric assays to rule out interference from compound autofluorescence or solvent effects .

- Kinetic Studies: Perform time-dependent inhibition assays to distinguish competitive vs. non-competitive binding modes .

- Metabolic Stability Testing: Use liver microsomes to assess if rapid degradation (e.g., CYP450-mediated oxidation of the methoxyphenyl group) artificially lowers observed activity .

Basic: What in vitro models are suitable for preliminary evaluation of this compound’s bioactivity?

Methodological Answer:

Prioritize cell-free and cell-based systems:

- Enzyme Inhibition: Test against purified targets (e.g., PDE4 or COX-2) using colorimetric substrates (e.g., p-nitrophenyl phosphate for phosphatases) .

- Cell Viability Assays: Use MTT or resazurin reduction in cancer cell lines (e.g., HeLa, MCF-7) with EC50 determination via nonlinear regression (GraphPad Prism) .

- Membrane Permeability: Employ Caco-2 monolayers to predict oral bioavailability, with Papp values >1 × 10⁻⁶ cm/s indicating favorable absorption .

Advanced: How can reaction conditions be optimized for scalable synthesis using Design of Experiments (DOE)?

Methodological Answer:

DOE workflows improve yield and reproducibility:

- Critical Parameters: Screen temperature (40–100°C), solvent (DMF vs. THF), and catalyst loading (0.1–5 mol% Pd(PPh3)4) using a fractional factorial design .

- Response Surface Modeling: Optimize amide coupling efficiency by correlating EDC/HOBt molar ratios (1:1 to 1:3) with HPLC yield data .

- Robustness Testing: Validate conditions under nitrogen vs. argon atmospheres to assess sensitivity to oxygen .

Basic: What safety precautions are required when handling this compound in the laboratory?

Methodological Answer:

Follow OSHA and ACS guidelines:

- PPE: Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Spill Management: Absorb with vermiculite, neutralize with 5% acetic acid (if acidic), and dispose as hazardous waste .

- First Aid: For inhalation exposure, administer 100% O2; for ingestion, rinse mouth and administer activated charcoal .

Advanced: How does stereoelectronic tuning of the methoxyphenyl group impact target selectivity?

Methodological Answer:

Modify substituents systematically to study structure-activity relationships (SAR):

- Electron-Donating Groups: Replace methoxy with ethoxy or methylthio to enhance π-π stacking with hydrophobic enzyme pockets (e.g., COX-2’s Tyr385) .

- Steric Effects: Introduce ortho-substituents (e.g., Cl, CF3) to disrupt off-target binding (e.g., reducing hERG channel affinity) .

- Isosteric Replacement: Substitute pyridazinone with triazinone to evaluate changes in hydrogen-bonding patterns .

Basic: What spectroscopic features distinguish this compound from structurally related acetamide derivatives?

Methodological Answer:

Key identifiers include:

- IR Spectroscopy: Stretching vibrations at 1680–1700 cm⁻¹ (pyridazinone C=O) and 3300 cm⁻¹ (N-H of acetamide) .

- UV-Vis: λmax at 270–290 nm due to conjugated π-systems in the indene and pyridazinone moieties .

- 13C NMR: Distinct signals for the sp³-hybridized indene carbons (δ 35–45 ppm) vs. aromatic carbons (δ 120–140 ppm) .

Advanced: How can metabolic pathways of this compound be elucidated using LC-MS/MS and isotopic labeling?

Methodological Answer:

Employ tracer studies and high-resolution mass spectrometry:

- Stable Isotopes: Synthesize a deuterated analog (e.g., CD3-methoxyphenyl) to track phase I metabolites (e.g., O-demethylation) via LC-MS/MS .

- Phase II Metabolism: Incubate with UDP-glucuronosyltransferase (UGT) isoforms and detect glucuronide adducts ([M+176]+) .

- Data Analysis: Use software (e.g., Compound Discoverer) to annotate unknown metabolites by comparing fragmentation patterns to reference libraries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.